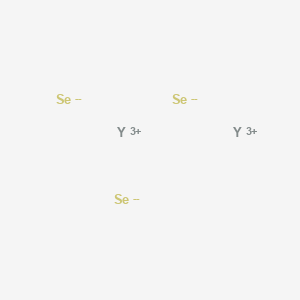
Yttrium selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium selenide (YSe) is a chemical compound composed of yttrium and selenium. It is a semiconductor material with potential applications in various fields of science and technology.
Applications De Recherche Scientifique
Yttrium selenide has potential applications in various fields of science and technology, including optoelectronics, catalysis, and energy storage. In optoelectronics, Yttrium selenide can be used as a semiconductor material for the fabrication of light-emitting diodes, solar cells, and photodetectors. In catalysis, Yttrium selenide can be used as a catalyst for various chemical reactions, such as hydrogenation and oxidation. In energy storage, Yttrium selenide can be used as an electrode material for lithium-ion batteries.
Mécanisme D'action
The mechanism of action of Yttrium selenide depends on its specific application. In optoelectronics, Yttrium selenide acts as a semiconductor material by absorbing and emitting light. In catalysis, Yttrium selenide acts as a catalyst by providing a surface for chemical reactions to occur. In energy storage, Yttrium selenide acts as an electrode material by storing and releasing lithium ions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Yttrium selenide. However, some studies suggest that Yttrium selenide nanoparticles may have cytotoxic effects on cells. Further research is needed to fully understand the potential health effects of Yttrium selenide.
Avantages Et Limitations Des Expériences En Laboratoire
Yttrium selenide has several advantages for lab experiments, including its high thermal stability, chemical resistance, and semiconductor properties. However, Yttrium selenide is a relatively new material, and there is limited research on its properties and applications. Additionally, Yttrium selenide can be difficult to synthesize, and the choice of synthesis method can affect the properties of the material.
Orientations Futures
There are several future directions for research on Yttrium selenide. One direction is to investigate the potential health effects of Yttrium selenide nanoparticles. Another direction is to explore the use of Yttrium selenide in energy storage applications, such as supercapacitors. Additionally, further research is needed to fully understand the properties and applications of Yttrium selenide, including its electronic and optical properties.
Méthodes De Synthèse
Yttrium selenide can be synthesized by various methods, including chemical vapor transport, chemical vapor deposition, and solvothermal synthesis. Chemical vapor transport involves the reaction of yttrium and selenium in a closed tube under vacuum or inert gas. Chemical vapor deposition involves the decomposition of yttrium and selenium precursors in a gas phase onto a substrate. Solvothermal synthesis involves the reaction of yttrium and selenium precursors in a solvent at high temperature and pressure. The choice of synthesis method depends on the desired properties of the Yttrium selenide material.
Propriétés
Numéro CAS |
12036-87-2 |
|---|---|
Nom du produit |
Yttrium selenide |
Formule moléculaire |
Se3Y2 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
selenium(2-);yttrium(3+) |
InChI |
InChI=1S/3Se.2Y/q3*-2;2*+3 |
Clé InChI |
IMKWSPQFZBYYPG-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Y+3].[Y+3] |
SMILES canonique |
[Se-2].[Se-2].[Se-2].[Y+3].[Y+3] |
Autres numéros CAS |
12036-87-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
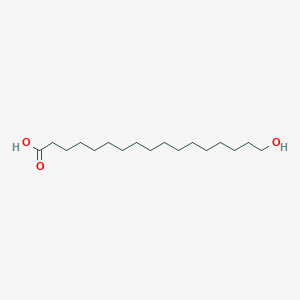
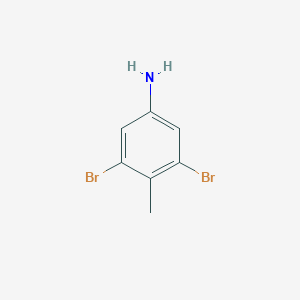
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
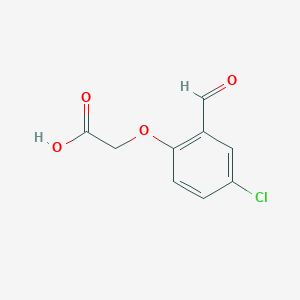

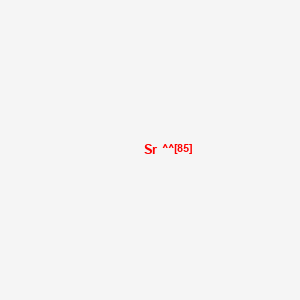
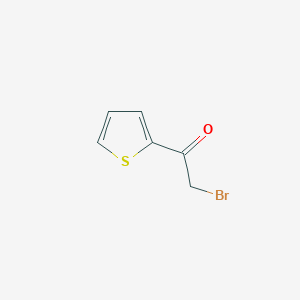
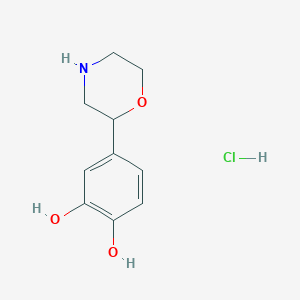
![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)

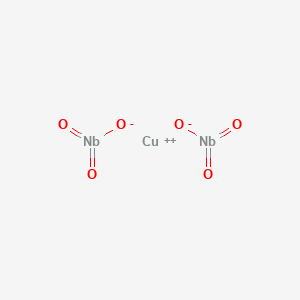
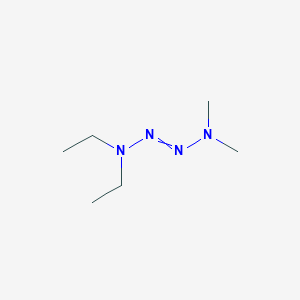
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)